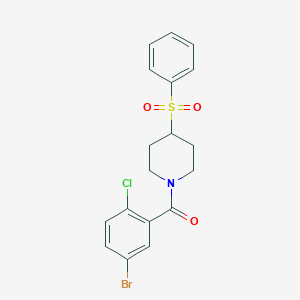![molecular formula C15H16N4O2S B2940577 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine CAS No. 872987-40-1](/img/structure/B2940577.png)
4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridazinone family and possesses unique chemical properties that make it a promising candidate for various biomedical applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine' involves the reaction of 6-pyridin-4-ylpyridazine-3-thiol with morpholine and acetic anhydride in the presence of a catalyst.
Starting Materials
6-pyridin-4-ylpyridazine-3-thiol, Morpholine, Acetic anhydride, Catalyst
Reaction
Step 1: 6-pyridin-4-ylpyridazine-3-thiol is reacted with morpholine in the presence of a catalyst to form 6-pyridin-4-ylpyridazine-3-thiol morpholine adduct., Step 2: The adduct from step 1 is then reacted with acetic anhydride to form 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine., Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization.
Mécanisme D'action
The mechanism of action of 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine is not well understood. However, it is believed that this compound may exert its therapeutic effects by modulating various signaling pathways in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine can modulate the expression of various genes and proteins in the body. This compound has been shown to inhibit the expression of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine in lab experiments is its potent therapeutic effects. This compound has been shown to be effective in treating various diseases, making it a promising candidate for further research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine. One potential direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders or neurodegenerative diseases. Another direction is to explore the mechanism of action of this compound in more detail, which may lead to the development of more effective therapies. Additionally, future research could focus on optimizing the synthesis method for this compound, which may make it more accessible for use in lab experiments.
Applications De Recherche Scientifique
Several studies have investigated the potential therapeutic applications of 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine. One study found that this compound has potent anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Another study showed that this compound has anticancer properties and may be effective in the treatment of various types of cancer.
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(19-7-9-21-10-8-19)11-22-14-2-1-13(17-18-14)12-3-5-16-6-4-12/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIMRIWMCDQZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid](/img/structure/B2940495.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)
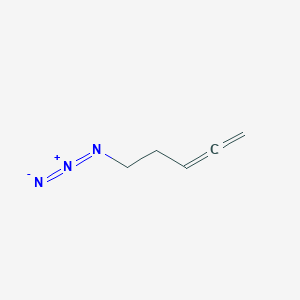
![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)
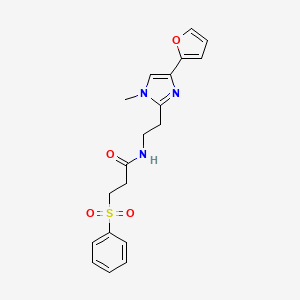
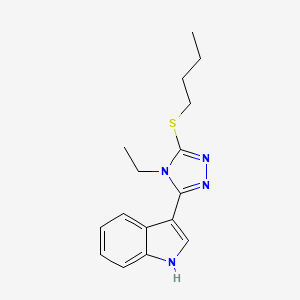
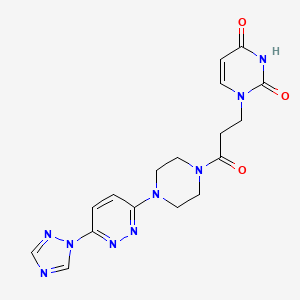
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)
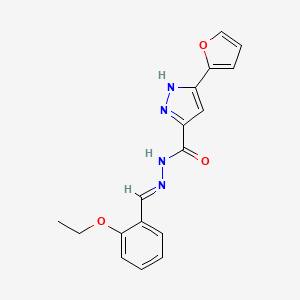
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)
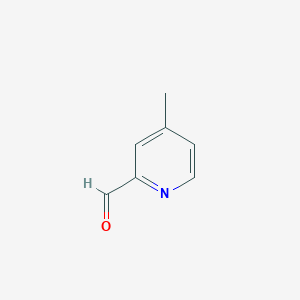
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)
